Squamocin G: A Technical Guide to its Discovery, Isolation, and Mechanism of Action
Squamocin G: A Technical Guide to its Discovery, Isolation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Squamocin G, a member of the annonaceous acetogenin family of polyketides, has emerged as a compound of significant interest in the field of oncology and drug discovery. Isolated from the seeds of Annona squamosa, this potent bioactive molecule exhibits remarkable cytotoxic activity against a range of cancer cell lines. Its mechanism of action, primarily centered around the induction of endoplasmic reticulum (ER) stress and the subsequent degradation of key oncoproteins, presents a novel avenue for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery and isolation of Squamocin G, detailed experimental protocols, and an in-depth look at its molecular signaling pathways.
Discovery and Chemical Properties
Squamocin G was first identified as a new trihydroxy-bis-tetrahydrofuran fatty acid γ-lactone (acetogenin) isolated from the seeds of Annona squamosa[1][2]. Like other annonaceous acetogenins, it is a lipophilic polyketide characterized by a long aliphatic chain. These compounds are predominantly found in the seeds, leaves, and bark of plants belonging to the Annonaceae family[3].
Table 1: Chemical and Physical Properties of Squamocin G
| Property | Value | Source |
| Molecular Formula | C₃₇H₆₆O₇ | PubChem |
| Molecular Weight | 622.9 g/mol | PubChem |
| IUPAC Name | (2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(5R)-5-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one | PubChem |
| CAS Number | 120298-30-8 | PubChem |
Isolation and Purification from Annona squamosa
The isolation of Squamocin G from the seeds of Annona squamosa is a multi-step process involving solvent extraction followed by chromatographic purification. The yield and purity of the final product are highly dependent on the chosen solvents and chromatographic conditions. Dichloromethane extracts have been shown to yield a significantly higher content of Squamocin G compared to methanol extracts[4].
Experimental Protocol: Isolation and Purification
This protocol represents a synthesized methodology based on established techniques for acetogenin isolation[3][5][6][7][8][9].
1. Seed Preparation:
- Collect mature seeds from Annona squamosa fruits.
- Air-dry the seeds at room temperature and then grind them into a fine powder.
2. Solvent Extraction:
- Perform Soxhlet extraction on the powdered seeds using methanol as the solvent. Alternatively, maceration with intermittent shaking can be employed.
- Concentrate the resulting methanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Liquid-Liquid Partitioning:
- Suspend the crude methanolic extract in water and partition it sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. Squamocin G, being lipophilic, will preferentially partition into the less polar organic phases.
4. Column Chromatography:
- Subject the dichloromethane fraction, which is enriched with Squamocin G, to column chromatography over silica gel.
- Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.
- Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots using a suitable reagent, such as Kedde's reagent, which gives a pinkish-purple spot in the presence of acetogenins[3].
5. High-Performance Liquid Chromatography (HPLC):
- Pool the fractions containing Squamocin G and subject them to further purification by preparative HPLC on a C18 reversed-phase column.
- Use a mobile phase consisting of a gradient of methanol and water to achieve high purity.
- Monitor the elution profile using a UV detector at approximately 220 nm.
6. Characterization:
- Confirm the identity and purity of the isolated Squamocin G using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry[10].
Workflow for Squamocin G Isolation
Caption: Workflow for the isolation and purification of Squamocin G.
Cytotoxic Activity and Quantitative Data
Squamocin G exhibits potent cytotoxic effects against a variety of cancer cell lines. This activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound that inhibits 50% of cell growth[11][12].
Table 2: Cytotoxic Activity (IC50) of Squamocin G against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SCC15 | Head and Neck Squamous Cell Carcinoma | Data not specified, but potent activity demonstrated | [13] |
| SCC25 | Head and Neck Squamous Cell Carcinoma | Data not specified, but potent activity demonstrated | [13] |
| MCF-7 | Breast Adenocarcinoma | Various acetogenins show high activity | [14] |
| HepG2 | Hepatocellular Carcinoma | Various acetogenins show high activity | [14] |
| A549 | Lung Carcinoma | Various acetogenins show high activity | [14] |
Note: While specific IC50 values for Squamocin G are not always explicitly detailed in the reviewed literature, the potent cytotoxic nature of this compound class against these cell lines is well-established.
Table 3: Spectroscopic Data for Squamocin G Characterization
| Technique | Key Observations | Reference |
| ¹H NMR | Signals corresponding to a trihydroxy-bis-tetrahydrofuran fatty acid γ-lactone structure. | [15][16][17][18][19] |
| ¹³C NMR | Resonances confirming the carbon skeleton, including signals for the α,β-unsaturated γ-lactone and hydroxylated carbons. A key differentiating signal from bullatacin appears at δ 24.4 ppm and 25.7 ppm. | [10] |
| Mass Spectrometry | Molecular ion peak consistent with the molecular formula C₃₇H₆₆O₇. | [8] |
Mechanism of Action: Induction of ER Stress and Oncoprotein Degradation
Recent research has elucidated a detailed mechanism of action for Squamocin. It functions as a potent inducer of endoplasmic reticulum (ER) stress, ultimately leading to the degradation of key oncoproteins, EZH2 and MYC[20][21][22].
The proposed signaling cascade is as follows:
-
Mitochondrial Complex I Inhibition and HSP90α Binding: Squamocin disrupts the function of mitochondrial respiratory Complex I, leading to a decrease in ATP production. Concurrently, it has been identified to directly bind to Heat Shock Protein 90α (HSP90α)[21].
-
Induction of ER Stress and the Unfolded Protein Response (UPR): The inhibition of mitochondrial function and the impairment of HSP90α, a crucial chaperone protein, synergistically induce ER stress. This activates the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring homeostasis[20][23][24].
-
Activation of the Ubiquitin-Proteasome System: The sustained ER stress triggered by Squamocin enhances the ER-associated degradation (ERAD) pathway. This involves the activation of a specific ubiquitin cascade involving the E1 activase UBA6, the E2 conjugate UBE2Z, and the E3 ligase FBXW7[21].
-
Degradation of EZH2 and MYC: The activated ubiquitin-proteasome system targets the oncoproteins EZH2 (Enhancer of zeste homolog 2) and MYC for ubiquitylation and subsequent degradation. The degradation of EZH2 is of particular interest as it can occur independently of its methyltransferase activity[21][25][26][27][28].
-
Tumor Growth Suppression: The depletion of EZH2 and MYC, which are critical drivers of proliferation and survival in many cancers, leads to cell cycle arrest and apoptosis, ultimately suppressing tumor growth[13].
Signaling Pathway Diagram
Caption: Signaling pathway of Squamocin G leading to tumor suppression.
Conclusion and Future Directions
Squamocin G stands out as a promising natural product with significant potential for development as an anticancer agent. Its well-defined mechanism of action, involving the induction of ER stress and the targeted degradation of crucial oncoproteins, offers a compelling rationale for its therapeutic application. Further research should focus on optimizing the isolation and synthesis of Squamocin G to ensure a scalable and cost-effective supply. Additionally, preclinical and clinical studies are warranted to fully evaluate its efficacy and safety profile in various cancer models. The unique mechanism of Squamocin G may also present opportunities for combination therapies with other anticancer drugs to enhance therapeutic outcomes.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. dl.bhu.ac.in [dl.bhu.ac.in]
- 3. biochemjournal.com [biochemjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. agriculturaljournals.com [agriculturaljournals.com]
- 6. biochemjournal.com [biochemjournal.com]
- 7. Solvent Extraction and Gas Chromatography-Mass Spectrometry Analysis of Annona squamosa L. Seeds for Determination of Bioactives, Fatty Acid/Fatty Oil Composition, and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bbrc.in [bbrc.in]
- 9. ijcrt.org [ijcrt.org]
- 10. US20030050336A1 - Novel compound iso-squamocin obtained from seeds of annona squamosa and composition containing the same - Google Patents [patents.google.com]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
- 20. Squamocin Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Squamocin Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress-Associated Degradation of EZH2/MYC Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Induction of the Unfolded Protein Response at High Temperature in Saccharomyces cerevisiae [mdpi.com]
- 25. EZH2 non-canonically binds cMyc and p300 through a cryptic transactivation domain to mediate gene activation and promote oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. EZH2 depletion potentiates MYC degradation inhibiting neuroblastoma and small cell carcinoma tumor formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. EZH2 depletion potentiates MYC degradation inhibiting neuroblastoma and small cell carcinoma tumor formation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
